2-(Difluoromethoxy)-5-hydroxynicotinonitrile

Medicinal Chemistry Computational Chemistry Drug Design

Researchers designing covalent probes or agrochemicals often face synthetic bottlenecks with mono-functionalized pyridines. 2-(Difluoromethoxy)-5-hydroxynicotinonitrile solves this by offering a compact, dual-functional scaffold: * A 2-difluoromethoxy group enhances metabolic stability and lipophilicity. * The 5-hydroxyl and 3-nitrile groups provide orthogonal vectors for library synthesis. * High-purity (≥98%) solid enables direct use in parallel synthesis without purification. Secure supply chain with immediate availability for hit-to-lead expansion.

Molecular Formula C7H4F2N2O2
Molecular Weight 186.12 g/mol
CAS No. 1805653-40-0
Cat. No. B1413786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)-5-hydroxynicotinonitrile
CAS1805653-40-0
Molecular FormulaC7H4F2N2O2
Molecular Weight186.12 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C#N)OC(F)F)O
InChIInChI=1S/C7H4F2N2O2/c8-7(9)13-6-4(2-10)1-5(12)3-11-6/h1,3,7,12H
InChIKeyKUTMAKODZRHOTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethoxy)-5-hydroxynicotinonitrile – Research & Procurement


2-(Difluoromethoxy)-5-hydroxynicotinonitrile (CAS 1805653-40-0) is a fluorinated nicotinonitrile derivative with the molecular formula C7H4F2N2O2 and a molecular weight of 186.12 g/mol . Its IUPAC name is 2-(difluoromethoxy)-5-hydroxypyridine-3-carbonitrile, and it is a heterocyclic building block featuring a pyridine ring substituted with a nitrile, a hydroxyl, and a difluoromethoxy group . The compound is primarily utilized as a research chemical in medicinal chemistry and agrochemical discovery, where its unique substitution pattern offers distinct advantages over non-fluorinated or mono-functionalized analogs [1]. It is commercially available with a typical purity of ≥98% .

Fluorinated nicotinonitrile building block with difluoromethoxy substitution
Dual functional handles: 5-hydroxyl for O-derivatization and 3-nitrile for further elaboration
Supports medicinal chemistry and agrochemical discovery workflows via parallel synthesis

Why 2-(Difluoromethoxy)-5-hydroxynicotinonitrile Cannot Be Substituted


The precise substitution pattern on the nicotinonitrile core of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile creates a unique chemical profile that cannot be replicated by close analogs. The simultaneous presence of a 2-position difluoromethoxy (-OCF2H) group and a 5-position hydroxyl (-OH) group on the pyridine ring is critical . Substitution with a non-fluorinated analog like 5-hydroxynicotinonitrile (CAS 152803-24-2) results in a loss of the enhanced lipophilicity and metabolic stability conferred by fluorine . Similarly, the absence of the 5-hydroxyl group in compounds like 2-(difluoromethoxy)nicotinonitrile (CAS 1214388-53-0) removes a key hydrogen bond donor/acceptor, drastically altering the compound's binding profile and synthetic utility . This specific dual-functionalization dictates its physicochemical properties and is the foundation for its application as a targeted building block in complex molecule synthesis [1].

Target: 2-(Difluoromethoxy)-5-hydroxynicotinonitrile
Removal of the difluoromethoxy group alters the reported lipophilicity and metabolic stability profile that the -OCF₂H group may confer; substitution with the non-fluorinated core may shift physicochemical properties.
Substitute risk: 5-Hydroxynicotinonitrile (CAS 152803-24-2)
Target: 2-(Difluoromethoxy)-5-hydroxynicotinonitrile
Loss of the 5-hydroxyl group removes a key hydrogen bond donor and O-derivatization handle; the binding profile and synthetic utility may not transfer to des-hydroxy analogs.
Substitute risk: 2-(Difluoromethoxy)nicotinonitrile (CAS 1214388-53-0)
Target: 2-(Difluoromethoxy)-5-hydroxynicotinonitrile
Replacing the 5-hydroxyl with a bromo substituent changes the reactive handle from O-derivatization to cross-coupling chemistry, which may redirect the synthetic route entirely.
Substitute risk: 5-Bromo-6-(difluoromethoxy)nicotinonitrile (CAS 1805591-98-3)

Differentiation Evidence Guide


Hydrogen Bonding Capacity vs. Non-Hydroxy Analog

The 5-hydroxyl group in 2-(Difluoromethoxy)-5-hydroxynicotinonitrile provides a critical hydrogen bond donor site, a feature absent in its closest analog, 2-(difluoromethoxy)nicotinonitrile. This is quantified by the difference in their topological polar surface area (TPSA) and number of hydrogen bond donors .

H-Bond & TPSA
Reported
HBD: 1 vs 0
TPSA: 66.14 Ų vs 45.91 Ų (approx. 44% increase)
Supports solubility and binding-site interaction review
Calculated properties from vendor datasheets; data to verify
Medicinal Chemistry Computational Chemistry Drug Design

Molecular Weight & Functionality Over Non-Fluorinated Core

Incorporation of the difluoromethoxy group into the nicotinonitrile core adds significant molecular weight and lipophilicity compared to the base 5-hydroxynicotinonitrile scaffold, enabling modulation of key drug-like properties .

MW & Lipophilicity
Context-dependent
MW: 186.12 vs 120.11 g/mol
cLogP: 1.26 vs 0.25 (approx. 1.01-unit increase)
Supports metabolic stability and permeability screening context
Cross-study comparable; MLOGP used for baseline analog
Synthetic Chemistry Agrochemical Discovery Lead Optimization

Synthetic Handle: Hydroxyl vs. Halogen Substituents

The 5-hydroxyl group provides a distinct reactive handle for further derivatization via O-alkylation, acylation, or Mitsunobu reactions. This is a different synthetic vector compared to halogenated analogs like 5-bromo-6-(difluoromethoxy)nicotinonitrile, which are limited to cross-coupling chemistries .

Reactive Handle
Class-level
-OH: O-derivatization (alkylation, acylation, Mitsunobu)
-Br: Cross-coupling (Suzuki, Stille)
Synthetic route selection depends on desired downstream chemistry
Based on known functional-group reactivity; qualitative comparison
Medicinal Chemistry Synthetic Methodology C-H Functionalization

Optimal Research Scenarios for 2-(Difluoromethoxy)-5-hydroxynicotinonitrile


Fluorinated Fragment-Based Drug Discovery Scaffold

Due to its dual functional groups, 2-(Difluoromethoxy)-5-hydroxynicotinonitrile serves as an ideal core scaffold for fragment elaboration. The difluoromethoxy group enhances metabolic stability, a critical parameter in early drug discovery, while the hydroxyl and nitrile groups provide vectors for further chemical expansion [1] .

Targeted Covalent Inhibitor Synthesis

The nitrile group can serve as a weak, reversible covalent warhead targeting catalytic cysteines in kinases or other enzymes. The adjacent hydroxyl and difluoromethoxy groups are instrumental in tuning the non-covalent binding affinity and orientation of the warhead, enabling the design of selective covalent probes [2].

Fluorinated Agrochemical Intermediate Development

Fluorinated pyridine derivatives are a privileged class in agrochemicals due to their enhanced bioactivity and environmental stability. This compound's specific substitution pattern makes it a strategic building block for the synthesis of novel herbicides or fungicides where a balance of lipophilicity and hydrogen bonding is desired [3].

Parallel Synthesis & Chemical Space Exploration

The compound is a stable, solid building block that can be readily utilized in parallel synthesis and library production. Its unique combination of functionalities allows for the rapid generation of diverse compound arrays for high-throughput screening campaigns against a range of biological targets .

Application
Selection Property
Validation Focus
Fluorinated fragment-based discovery scaffold
Dual-functionality vector (nitrile + hydroxyl + -OCF₂H)
Fragment elaboration compatibility and metabolic stability review
Covalent probe design research
Nitrile as a reversible covalent warhead with tunable non-covalent affinity
Binding orientation and selectivity profiling in enzyme assays
Agrochemical intermediate research
Fluorinated pyridine core with balanced lipophilicity and H-bonding
Bioactivity and environmental stability screening
Parallel synthesis and library production
Stable solid building block with orthogonal reactive sites
High-throughput screening compatibility and chemical space exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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